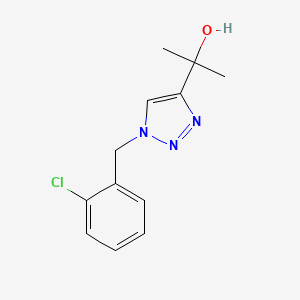![molecular formula C17H19N7 B3007248 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine CAS No. 2380086-50-8](/img/structure/B3007248.png)
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as MPP and has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine involves the inhibition of various enzymes, including protein kinases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to various physiological effects, including cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-tumor properties, making it a valuable tool for cancer research. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine in lab experiments include its potency, selectivity, and ease of synthesis. However, one limitation is that this compound may have off-target effects, leading to unintended physiological effects. Therefore, researchers must carefully design their experiments to minimize these effects.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine. One direction is to continue to study its potential applications in cancer research and inflammation. Another direction is to investigate its potential as a treatment for other diseases, such as neurological disorders. Additionally, researchers could explore the use of MPP as a tool for studying various biological processes, such as signal transduction pathways.
Métodos De Síntesis
The synthesis of 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine involves a multi-step process that includes the use of various reagents and solvents. The synthesis method has been optimized to yield high purity and high yield of the compound. This synthetic route has been published in various scientific journals, and it has been used by researchers worldwide.
Aplicaciones Científicas De Investigación
2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine has been studied for its potential applications in various scientific research areas. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, which play a crucial role in various biological processes. MPP has also been found to have anti-tumor properties, making it a valuable tool for cancer research.
Propiedades
IUPAC Name |
2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-12-9-16(20-11-19-12)23-5-7-24(8-6-23)17-14-3-4-18-10-15(14)21-13(2)22-17/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBSZOCKHONEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)
![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

